Palmitoyl-Ghrelin vs. Octanoyl-Ghrelin: Comparable GHS-R1a Receptor Agonist Potency in HEK293 Cells
Palmitoylated ghrelin exhibits agonist potency at the growth hormone secretagogue receptor (GHS-R1a) that is equivalent to that of the endogenous octanoyl-modified ghrelin, demonstrating that the C16 palmitoyl chain can functionally substitute for the native C8 octanoyl modification without loss of receptor activation [1].
| Evidence Dimension | Receptor binding and functional activation |
|---|---|
| Target Compound Data | IC50 = 0.87 nM; EC50 = 8.3 nM |
| Comparator Or Baseline | Octanoyl-ghrelin: IC50 = 0.87 nM; EC50 = 8.3 nM |
| Quantified Difference | Equivalent potency (no significant difference) |
| Conditions | HEK293 cells expressing human GHS-R1a; calcium accumulation assay |
Why This Matters
Researchers can select palmitoyl-ghrelin as a stable, synthetically accessible alternative to octanoyl-ghrelin without compromising receptor pharmacology.
- [1] Cayman Chemical / Bertin Bioreagent. (2024). Ghrelin (rat) (palmitoyl) (trifluoroacetate salt) Technical Datasheet. Catalog No. 24983. View Source
